60-Fulleroacetic acid (CAS 155116-19-1) is a functionalized derivative of Buckminsterfullerene (C60). The defining feature of this compound is the covalent addition of a carboxylic acid group via a methano bridge, a modification that fundamentally alters the properties of the parent C60 molecule. This functionalization is primarily designed to overcome the intrinsic hydrophobicity of pristine C60, which is virtually insoluble in water, thereby enabling its processing and application in aqueous environments common in biological and electrochemical research. Consequently, its procurement is typically driven by applications where the unique electronic and radical-scavenging properties of the fullerene cage are required within an aqueous medium or require a versatile chemical handle for further synthesis.
Substituting 60-Fulleroacetic acid with pristine C60 is non-viable for any aqueous application, as unmodified C60 is highly hydrophobic and requires organic solvents or complex dispersion methods for processing. Furthermore, other water-solubilizing strategies, such as creating polyhydroxylated fullerenes (fullerenols) or polycarboxylated derivatives, result in compounds with different charge distributions, aggregation behaviors, and reactivities. The specific monofunctionalization of 60-Fulleroacetic acid provides a defined chemical handle (the -COOH group) for predictable, stoichiometric conjugation, a level of control not offered by crude mixtures or poly-functionalized analogs. This makes it a distinct material for applications requiring covalent linkage to other molecules or specific interfacial interactions, where batch-to-batch consistency is critical.
The primary procurement driver for 60-Fulleroacetic acid is its ability to be processed in aqueous solutions, a direct consequence of the hydrophilic carboxylic acid group. In contrast, pristine C60 is characterized as being insoluble in water, requiring organic solvents like toluene or benzene, or the use of surfactants or sonication for dispersion, which can be incompatible with biological systems. The introduction of carboxyl groups is a key strategy to produce water-soluble fullerene derivatives for biological and medical applications.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | Water-soluble due to carboxylic acid functionalization. |
| Comparator Or Baseline | Pristine C60: Insoluble in water. |
| Quantified Difference | Qualitatively enables transition from non-aqueous to aqueous processing. |
| Conditions | Standard aqueous solutions (e.g., buffers, cell media). |
This property is the single most critical factor for any research or application requiring the fullerene cage to be handled, formulated, or active in an aqueous environment.
The carboxylic acid group serves as a versatile and well-defined chemical handle for covalent modification. It enables the attachment of biomolecules, polymers, or surfaces through standard coupling chemistries like EDC/NHS reactions to form amide bonds with primary amines on proteins (e.g., lysine residues). This makes 60-Fulleroacetic acid a suitable precursor for creating specific bioconjugates, a task that is difficult or impossible with pristine C60 and less controlled with poly-functionalized derivatives. This modifiability is key for developing drug carriers and functionalizing surfaces.
| Evidence Dimension | Chemical Reactivity for Conjugation |
| Target Compound Data | Features a reactive carboxylic acid group amenable to standard amide bond formation. |
| Comparator Or Baseline | Pristine C60: Lacks a reactive handle for direct conjugation under mild conditions. |
| Quantified Difference | Enables controlled, covalent attachment of molecules vs. non-covalent or no attachment. |
| Conditions | Aqueous or organic-phase carbodiimide-mediated coupling reactions (e.g., EDC/NHS). |
For projects requiring stable, covalent linkage of the fullerene cage to another molecule, this compound provides the necessary reactive functionality that the parent C60 lacks.
Functionalization of the C60 cage alters its electronic properties and, consequently, its electrochemical behavior. While pristine C60 in organic solvents like MeCN shows a first reduction peak around -0.60 V, the introduction of substituents affects the redox potentials. Studies on fullerene derivatives immobilized on electrodes show that the formal potentials of redox conversions are shifted compared to unsubstituted C60, influenced by the nature of the substituent and interactions within the film. This electrochemical differentiation is critical for designing electron acceptor layers in organic electronics or redox-active sensors where precise potential tuning is required.
| Evidence Dimension | First Reduction Potential (Epc) |
| Target Compound Data | Shifted potential relative to C60 due to the electron-withdrawing nature of the functional group. |
| Comparator Or Baseline | Pristine C60: Approx. -0.60 V (vs. various reference electrodes, in organic solvent). |
| Quantified Difference | The exact shift depends on the solvent and electrolyte, but functionalization predictably alters the electron affinity from the C60 baseline. |
| Conditions | Cyclic Voltammetry in organic solvent (e.g., MeCN with 0.1 M (TBA)BF4) or as a film in aqueous electrolyte. |
This allows for the tuning of electron-accepting properties, making it a more suitable choice than pristine C60 for devices or systems that require specific redox potentials.
Leveraging its water solubility and reactive carboxyl group, this compound is an ideal starting material for synthesizing complex bioconjugates. The carboxylic acid can be coupled to targeting ligands (e.g., antibodies, peptides) or therapeutic agents to create targeted systems for photodynamic therapy or drug delivery in aqueous biological environments.
The compound's solubility allows for its incorporation into aqueous electrochemical systems. Its distinct redox potential compared to pristine C60 enables its use as a tunable electron acceptor or as a component in redox-based sensors designed to operate in water-based electrolytes, which is not possible with unmodified C60.
Water-soluble carboxyfullerenes have been investigated as potent free-radical scavengers for neuroprotection. The aqueous solubility of 60-Fulleroacetic acid makes it a suitable candidate for in-vitro and in-vivo studies in physiological buffers and cell culture media to explore antioxidant properties in neurodegenerative disease models.
The carboxylic acid group can be used to anchor the fullerene molecule to hydrophilic surfaces, such as metal oxides (e.g., ITO) or self-assembled monolayers presenting amine groups. This allows for the creation of well-defined, fullerene-containing interfacial layers for applications in organic electronics and biosensors from aqueous or polar solvents.